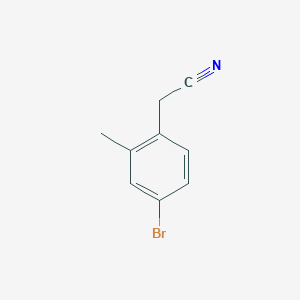

2-(4-Bromo-2-methylphenyl)acetonitrile

CAS No.: 215800-05-8

Cat. No.: VC2388288

Molecular Formula: C9H8BrN

Molecular Weight: 210.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 215800-05-8 |

|---|---|

| Molecular Formula | C9H8BrN |

| Molecular Weight | 210.07 g/mol |

| IUPAC Name | 2-(4-bromo-2-methylphenyl)acetonitrile |

| Standard InChI | InChI=1S/C9H8BrN/c1-7-6-9(10)3-2-8(7)4-5-11/h2-3,6H,4H2,1H3 |

| Standard InChI Key | JVPNKXZIJKBMDH-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)Br)CC#N |

| Canonical SMILES | CC1=C(C=CC(=C1)Br)CC#N |

Introduction

2-(4-Bromo-2-methylphenyl)acetonitrile is an organic compound with the molecular formula C9H8BrN. It features a bromine atom and a methyl group attached to a phenyl ring, which is further linked to an acetonitrile group. This compound is characterized by its unique chemical properties, making it valuable in various fields of scientific research and industrial applications.

Synthesis and Reactions

The synthesis of 2-(4-Bromo-2-methylphenyl)acetonitrile typically involves several key steps, often starting from appropriately substituted benzyl cyanides or through the reaction of brominated benzyl halides with cyanide sources. The compound can undergo various reactions, including nucleophilic substitution and coupling reactions, which are valuable in organic synthesis.

Biological Activity and Potential Applications

Research on 2-(4-Bromo-2-methylphenyl)acetonitrile focuses on its interactions with molecular targets such as enzymes and receptors. The presence of the bromine atom enhances its reactivity and binding capabilities, influencing enzyme activity and potentially modulating receptor functions. Ongoing research aims to elucidate the detailed mechanisms of action and explore its therapeutic effects further.

In a patent related to pyrrolo[2,3-b]pyridines, 2-(4-Bromo-2-methylphenyl)acetonitrile is used as an intermediate in the synthesis of compounds that can modulate the activity of hematopoietic precursor cell kinase 1 (HPK1), which is involved in various immune cell functions and has implications for treating diseases like cancer .

Comparison with Similar Compounds

Several compounds share structural similarities with 2-(4-Bromo-2-methylphenyl)acetonitrile, each exhibiting unique characteristics:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 2-(4-Bromo-2-methoxyphenyl)acetonitrile | Contains a methoxy group | Different reactivity due to the presence of a methoxy substituent |

| 2-(3-Bromo-2-methylphenyl)acetonitrile | Bromine at a different position | Variation in steric hindrance affecting reactivity |

| 4-Bromophenylacetonitrile | Lacks the methyl group on the phenyl | More polar due to absence of methyl substituent |

| 2-(4-Chloro-2-methylphenyl)acetonitrile | Contains chlorine instead of bromine | Differences in reactivity profiles due to halogen type |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume